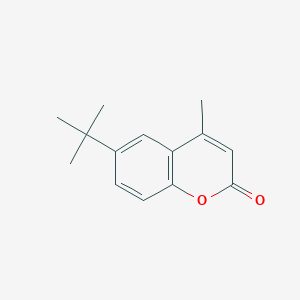
6-tert-Butyl-4-methylcoumarin
Descripción general
Descripción
6-tert-Butyl-4-methylcoumarin is a chemical compound belonging to the coumarin family, characterized by the presence of tert-butyl and methyl groups on the benzopyran ring. This compound is of interest due to its potential biological activities and its role as a building block for more complex molecules.
Synthesis Analysis
The synthesis of 6-tert-Butyl-4-methylcoumarin and its derivatives can be achieved through various methods. One common approach is the Pechmann condensation reaction, which has been utilized to synthesize coumarins with terpene and tert-butyl substituents . Another method involves the preparation from tert-butylphenols and diketene, leading to the corresponding aryl acetoacetates, which are then transformed into the desired coumarins . Additionally, the incorporation of aliphatic chains such as the 6-tert-octyl and 6,8-ditert-butyl chains into the coumarin structure has been explored, yielding hydrophobic coumarins .
Molecular Structure Analysis
The molecular structure of 6-tert-Butyl-4-methylcoumarin has been confirmed through spectroscopic methods such as NMR spectroscopy. X-ray structure analysis has also been employed to verify the structures of related compounds, providing a clear understanding of their molecular configurations .
Chemical Reactions Analysis
6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions. For instance, the methylation of coumarins at the 3-position has been achieved using di-tert-butyl peroxide (DTBP) as both the oxidant and the methyl source in a copper(I)-catalyzed reaction . This method provides a pathway to synthesize 3-methylcoumarins, which are valuable intermediates for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-tert-Butyl-4-methylcoumarin derivatives have been studied extensively. For example, novel compounds with tert-butyl and terpene substituents have been investigated for their antioxidant, radical scavenging, and membrane-protective activities, with some derivatives showing high antioxidant activities . In another study, the photophysical and photochemical properties of phthalocyanines substituted with 6,8-di-tert-butyl-3-(p-oxyphenyl)coumarin were examined, revealing their potential in generating singlet oxygen and their photodegradation under light irradiation . These properties are influenced by factors such as the number and position of substituents and the type of central metal atoms in the compounds.
Aplicaciones Científicas De Investigación
-
Pharmaceutical and Biomedical Research
- Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
- They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
- Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .
-
Chemical Synthesis
- This field involves the development of novel and more practical methods for synthesizing these compounds .
- Several methods of one-pot synthesis of coumarin derivatives have been described, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
- The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .
-
Industrial Applications
-
Metal Complexes with Biological Properties
- The incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands .
- Some of them have been found to display promising antioxidant, antitumor or antibacterial activities .
- Agents for which practical applications in the detection of biologically important species may be found .
Propiedades
IUPAC Name |
6-tert-butyl-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHRREUVIRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170534 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-methylcoumarin | |
CAS RN |
17874-32-7 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



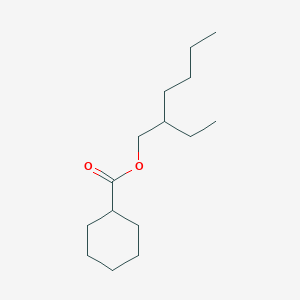
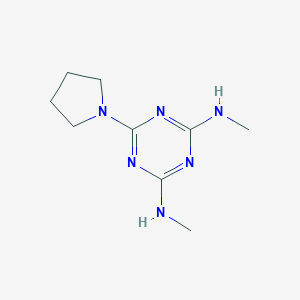
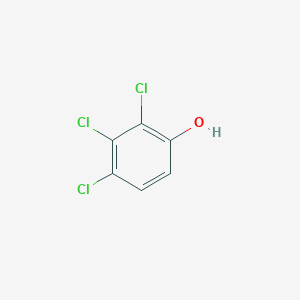
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
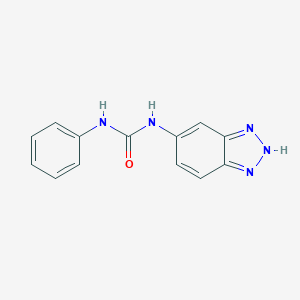
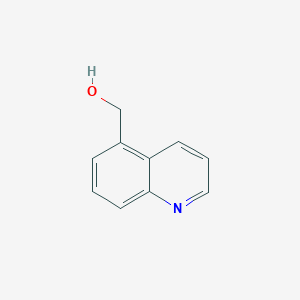
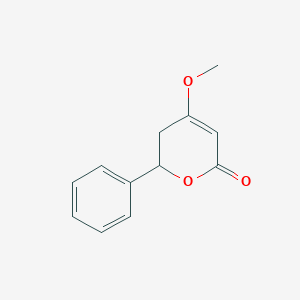
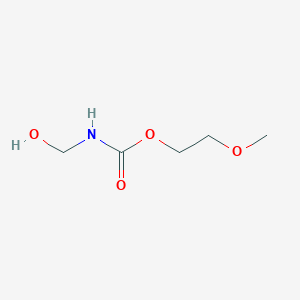
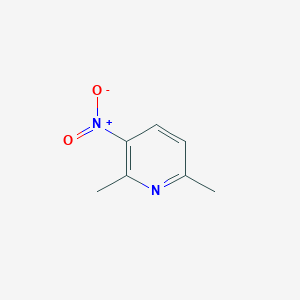
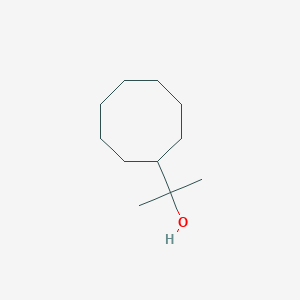
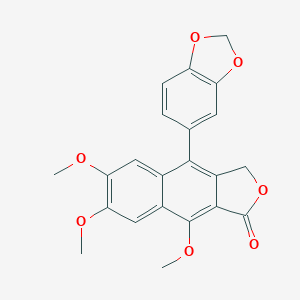
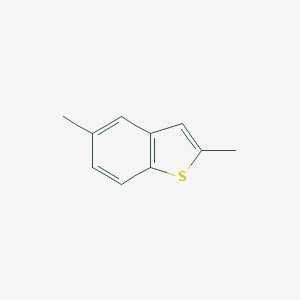
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)